molecular formula C23H20N2O2 B11673662 5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11673662
M. Wt: 356.4 g/mol
InChI Key: GXKWMWXMAXOIAP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through several methods. One common approach involves the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolysis conditions . This reaction proceeds via the in situ generation of a reactive intermediate, acyl (imidoyl)ketene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free microwave irradiation has been explored as a convenient and environmentally friendly method for synthesizing benzoxazine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A (MAO-A), by binding to their active sites . This inhibition can lead to various biological effects, including antidepressant-like activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H20N2O2/c1-26-18-13-11-17(12-14-18)23-25-21(19-9-5-6-10-22(19)27-23)15-20(24-25)16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3

InChI Key

GXKWMWXMAXOIAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2

Origin of Product

United States

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